molecular formula C13H16N6O2 B8752763 6-Ethyl-5-[4-(methylamino)-3-nitrophenyl]pyrimidine-2,4-diamine CAS No. 118344-67-5

6-Ethyl-5-[4-(methylamino)-3-nitrophenyl]pyrimidine-2,4-diamine

Cat. No. B8752763
M. Wt: 288.31 g/mol
InChI Key: UEBWOKUSTFIFOC-UHFFFAOYSA-N
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Patent
US04992444

Procedure details

A suspension of 2,4-Diamino-5-(4-chloro-3-nitro phenyl)-6-ethylpyrimidine (nitropyrimethamine) (10 g) in aqueous methylamine solution (40%; 200 ml) was refluxed for 48 hours with the further addition of methylamine solution (100 ml) after 24 hours and 36 hours. An orange colour slowly developed and the consumption of starting material was monitored by t.l.c. After cooling and dilution with water, the crystalline product was collected and recrystallized from aqueous DMF to yield orange prisms of 2,4-Diamino-5-(4-methylamino-3-nitrophenyl)-6-ethylpyrimidine (9.0 g. 92%), m.p. 262°-265° C. (Elemental analysis: C, 53.9; H, 5.9; N, 29.3%; calculated: C, 54.2; H, 5.6; N, 29.2%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([C:9]2[CH:14]=[CH:13][C:12](Cl)=[C:11]([N+:16]([O-:18])=[O:17])[CH:10]=2)=[C:4]([CH2:19][CH3:20])[N:3]=1.[CH3:21][NH2:22]>>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([C:9]2[CH:14]=[CH:13][C:12]([NH:22][CH3:21])=[C:11]([N+:16]([O-:18])=[O:17])[CH:10]=2)=[C:4]([CH2:19][CH3:20])[N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)C1=CC(=C(C=C1)Cl)[N+](=O)[O-])CC
Name
Quantity
200 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the consumption of starting material
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
dilution with water, the crystalline product was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous DMF

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)C1=CC(=C(C=C1)NC)[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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